4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an acetyl group, an ethylhexyl chain, a hydroxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:
Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Attachment of the Ethylhexyl Chain: The ethylhexyl chain can be attached through an alkylation reaction using an appropriate alkyl halide and a base such as sodium hydride.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Incorporation of the Nitrophenyl Group: The nitrophenyl group can be added via a nitration reaction, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by another nucleophile. Common reagents include alkoxides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkoxides, amines.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity and could be studied for its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Due to its unique structure, it could be investigated for potential therapeutic applications, such as drug development.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, while the hydroxy group could participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-aminophenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with an amino group instead of a nitro group.
4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H26N2O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H26N2O5/c1-4-6-7-14(5-2)12-21-18(17(13(3)23)19(24)20(21)25)15-8-10-16(11-9-15)22(26)27/h8-11,14,18,24H,4-7,12H2,1-3H3 |
InChI Key |
WVKDLKWFXFPJBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.